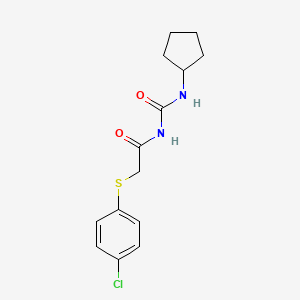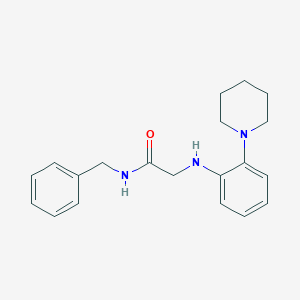
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide, also known as CPCCA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. CPCCA is a sulfonamide derivative that has been synthesized through a multistep process.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide is not fully understood, but it is believed to act through inhibition of certain enzymes and pathways in the body. 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. The compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. These effects may contribute to the anticancer and anti-inflammatory properties of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide.
Biochemical and Physiological Effects
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of these microorganisms. In addition, the compound has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
実験室実験の利点と制限
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has several advantages for lab experiments, including its high purity and stability. The compound has been synthesized through a multistep process that results in a high yield and purity. 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide is also stable under various conditions, which makes it suitable for use in various assays and experiments. However, one limitation of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide is that it is not water-soluble, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide. One area of interest is the development of analogs and derivatives of the compound with improved properties. These analogs may have increased potency or selectivity for certain targets, which could lead to the development of more effective drugs. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide in vivo. This information could be useful in the development of dosing regimens and treatment strategies for various diseases. Finally, the use of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide in combination with other drugs or therapies is an area of ongoing research, as this may enhance the efficacy of the compound and improve treatment outcomes.
Conclusion
In conclusion, 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide is a sulfonamide derivative that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been synthesized through a multistep process and has been shown to have antitumor, antibacterial, and anti-inflammatory properties. 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has several advantages for lab experiments, including its high purity and stability, but also has limitations due to its low water solubility. Future research on 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide will focus on the development of analogs and derivatives, the study of pharmacokinetics and pharmacodynamics, and the use of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide in combination with other drugs or therapies.
合成法
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been synthesized through a multistep process that involves the reaction of 4-chlorothiophenol with potassium hydroxide to form 4-chlorophenylthiol. This intermediate is then reacted with 2-bromo-N-cyclopentylacetamide to form the desired product, 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide. The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been reported in various research articles, and the purity and yield of the compound have been optimized through different methods.
科学的研究の応用
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have antitumor properties and has been studied as a potential anticancer agent. 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has also been studied for its antibacterial and antifungal properties. In addition, the compound has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-10-5-7-12(8-6-10)20-9-13(18)17-14(19)16-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMMJEYYJPTKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol](/img/structure/B7477019.png)

![4-[(2-Methoxy-4-piperidin-1-ylsulfonylphenyl)iminomethyl]benzonitrile](/img/structure/B7477026.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477035.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(benzotriazol-1-yl)acetate](/img/structure/B7477039.png)
![3-[(2-Methylphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7477044.png)
![[2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate](/img/structure/B7477050.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-5-bromothiophene-2-carboxamide](/img/structure/B7477071.png)
![Phenyl-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]phenyl]methanone](/img/structure/B7477086.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7477090.png)

![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477101.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B7477109.png)
![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)